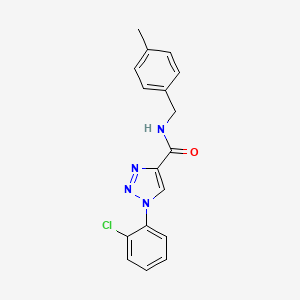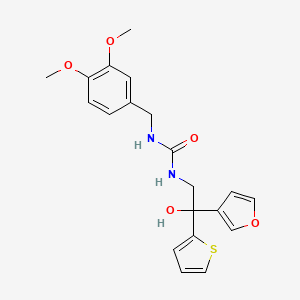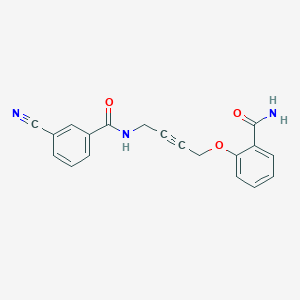![molecular formula C16H20N4 B2641283 [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 1016756-27-6](/img/structure/B2641283.png)
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the empirical formula C15H18N4 . It has been used as a leading compound in the synthesis of hybridizing molecules to enhance its biological activity with other heterocycles .
Synthesis Analysis
The synthesis of this compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis
The molecular weight of “this compound” is 254.33 . The characterization of the compounds was completed using FT IR, 1 H-NMR, 13 C-NMR, HRMS spectroscopic methods and elemental analysis technique .Chemical Reactions Analysis
The compound was used in a series of substitution through cyclization and condensation reactions to synthesize thiazolidinone, 1,3,4-oxadiazole, and 1,2,4-triazole . Novel Mannich bases were obtained using oxazole and triazole hetero rings with primer or secondary amine compounds .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C15H18N4 and it has a molecular weight of 254.33 .Wissenschaftliche Forschungsanwendungen
Catalysis
- Pincer Palladacycles Synthesis and Catalytic Applications: The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles for catalytic applications are explored, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Medicinal Chemistry
- Iron(III) Complexes for Cellular Uptake and Photocytotoxicity: The synthesis of Iron(III) complexes using modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, for enhanced cellular uptake in cancer cells and remarkable photocytotoxicity, highlighting the potential for tumor targeting and therapeutic applications (Basu et al., 2015).
- Anticonvulsant Activity of Schiff Bases: A study focusing on the synthesis and anticonvulsant activity of novel Schiff bases of 3-aminomethyl pyridine, demonstrating potential for new therapeutic agents (Pandey & Srivastava, 2011).
Materials Science
- Pyridine-Containing Polyimides: The development of new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine, for applications in anticancer activity, demonstrating the significance of these complexes in materials science and medicinal chemistry (Mbugua et al., 2020).
Photophysics
- Fluorescent Dopamine D3 Receptor Ligands: The creation of fluorescent arylpiperazine derivatives incorporating the 2-phenylimidazo[1,2-a]pyridine moiety as high-affinity dopamine D3 receptor ligands, indicating their potential use in receptor visualization and neuroscience research (Leopoldo et al., 2007).
Wirkmechanismus
Target of Action
The primary target of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is the C1s protein, a part of the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane .
Mode of Action
This compound interacts with the C1s protein in a competitive manner . It binds to the substrate recognition site of C1s, thereby inhibiting its activity .
Biochemical Pathways
By inhibiting the C1s protein, this compound affects the classical pathway (CP) of the complement system . This results in the suppression of the activation of downstream components of the CP, such as C4 and C2 .
Pharmacokinetics
Its molecular weight (25433 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of the C1s protein by this compound leads to a decrease in the activation of the classical pathway of the complement system . This can result in a reduction of inflammation and immune response .
Biochemische Analyse
Biochemical Properties
The biochemical properties of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine are largely determined by its interactions with other biomolecules. For instance, it has been described as a selective competitive inhibitor of C1, a component of the classical pathway (CP) of the complement system . It interacts with the substrate recognition site of the C1s enzyme, a part of the C1 complex .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on the C1s enzyme. This inhibition can affect various cellular processes, including immune complex-induced CP activation, CP-driven lysis of antibody-sensitized sheep erythrocytes, and CP activation in pathway-specific ELISAs .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the C1s enzyme. It has been shown to bind directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM, and it competitively inhibits the enzyme’s activity with an inhibition constant (Ki) of approximately 5.8 μM .
Eigenschaften
IUPAC Name |
[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQCDYQQHCGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![N~4~-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2641209.png)
![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2641219.png)
![[4-[(E)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2641221.png)
